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molecular formula C9H7BrN2O5 B3051370 3-Acetylamino-6-bromo-2-nitro-benzoic acid CAS No. 333458-71-2

3-Acetylamino-6-bromo-2-nitro-benzoic acid

Cat. No. B3051370
M. Wt: 303.07 g/mol
InChI Key: ZHPNTNQVUJXJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506769B2

Procedure details

To a solution of 3-acetylamino-6-bromo-2-nitro-benzoic acid (3.86 g, 14.96 mmol) in dry THF (42 mL) and dry methanol (18 mL) was added a solution of (trimethylsilyl)diazomethane in hexane (2M, 24 mL, 48 mmol). The solution was stirred at room temperature for 3 h and evaporated. The residue was purified by flash chromatography in hexanes/ethyl acetate (6:1) to give 3-acetylamino-6-bromo-2-nitrobenzoic acid methyl ester (2.45 g, 52%).
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:6]([N+:15]([O-:17])=[O:16])=[C:7]([C:11]([Br:14])=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].[CH3:18][Si](C=[N+]=[N-])(C)C.CCCCCC>C1COCC1.CO>[CH3:18][O:9][C:8](=[O:10])[C:7]1[C:11]([Br:14])=[CH:12][CH:13]=[C:5]([NH:4][C:1](=[O:3])[CH3:2])[C:6]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C(=CC1)Br)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
24 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography in hexanes/ethyl acetate (6:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1Br)NC(C)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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